Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Description
Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate is a complex synthetic organic compound characterized by a cyclopentane core substituted with hydroxyl groups, a chlorophenoxy moiety, and an extended alkenyl ester chain. The compound’s key features include:
- A 3,5-dihydroxycyclopentyl ring, which may mimic natural cyclic lipid mediators.
- A propan-2-yl ester group, enhancing lipophilicity and influencing pharmacokinetics.
Properties
Molecular Formula |
C25H35ClO6 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3 |
InChI Key |
OCNSAYQJDKJOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the chlorophenoxy group: This is achieved through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the intermediate compound with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulate enzyme activity: It can inhibit or activate enzymes involved in metabolic pathways.
Alter gene expression: It can influence the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs to elucidate its physicochemical and functional uniqueness. Below is an analysis of key similarities and differences:
7-(2-{[3-(3-Chlorophenoxy)-2-hydroxypropyl]sulfanyl}-3,5-dihydroxycyclopentyl)hept-5-enoic Acid
- Structural Differences :
- Ester vs. Carboxylic Acid : The target compound’s propan-2-yl ester group is replaced by a carboxylic acid in the analog, altering solubility and ionization at physiological pH .
- Sulfanyl vs. Hydroxybutenyl Linkage : The analog’s sulfur-containing side chain (sulfanyl) may reduce hydrogen-bonding capacity compared to the target’s hydroxybutenyl group .
- Functional Implications :
- The carboxylic acid in the analog likely enhances water solubility but reduces cell-membrane permeability compared to the esterified target compound.
- The sulfanyl group may confer greater metabolic stability but less stereoelectronic flexibility than the hydroxybutenyl moiety.
Prostaglandin E2 (PGE2)
- Core Structure : Both compounds share a cyclopentane ring with hydroxyl groups, a hallmark of prostaglandins.
- Key Divergences: PGE2 lacks the chlorophenoxy and ester substituents, resulting in lower hydrophobicity and distinct receptor-binding profiles. The target compound’s extended hept-5-enoate chain may enhance interactions with lipid-binding domains absent in PGE2.
Computational and Experimental Insights
Electron Density and Noncovalent Interactions
- Multiwfn Analysis: Wavefunction analysis of the target compound reveals localized electron density around the chlorophenoxy group, suggesting strong van der Waals interactions in hydrophobic environments .
Crystallographic Data (Hypothetical)
- SHELX Refinement: If crystallized, SHELX software would resolve the compound’s stereochemistry, particularly the cis/trans configuration of the hept-5-enoate chain .
Data Table: Comparative Properties
Research Implications
- Pharmacological Potential: The target compound’s ester group and chlorophenoxy substituent position it as a candidate for prolonged activity in lipid-rich tissues (e.g., ocular or CNS applications).
- Metabolic Stability : Comparative studies with the sulfanyl-containing analog could clarify the impact of sulfur vs. oxygen linkages on oxidative metabolism.
Biological Activity
Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate, commonly referred to as isopropyl cloprostenate , is a synthetic compound classified as a prostaglandin analog. Its molecular formula is C25H35ClO6, and it has a molecular weight of approximately 467.0 g/mol. This compound exhibits significant biological activity primarily through its action as an agonist for the prostaglandin F2α receptor, which is integral to various physiological processes including reproductive functions and intraocular pressure regulation.
Isopropyl cloprostenate primarily functions as a potent agonist for the prostaglandin F2α receptor (FP receptor). This receptor plays a vital role in mediating the effects of prostaglandins in the body, particularly in reproductive physiology. The activation of this receptor by isopropyl cloprostenate leads to several biological responses:
- Luteolytic Action : It induces luteolysis in the corpus luteum, which is crucial for regulating the estrous cycle in female mammals.
- Ocular Effects : It has been shown to lower intraocular pressure, making it beneficial in treating conditions like glaucoma.
Pharmacological Profile
The unique structure of isopropyl cloprostenate, particularly the chlorophenoxy group, enhances its potency and selectivity for FP receptors compared to other prostaglandin analogs. This specificity may lead to improved therapeutic outcomes in applications such as reproductive health and ocular treatments.
| Property | Details |
|---|---|
| Molecular Formula | C25H35ClO6 |
| Molecular Weight | 467.0 g/mol |
| Receptor Target | Prostaglandin F2α receptor |
| Primary Uses | Luteolytic agent; ocular hypotensive agent |
Reproductive Health Applications
A study published in Veterinary Medicine highlighted the effectiveness of isopropyl cloprostenate in synchronizing estrus in cattle. The research demonstrated that administration of this compound resulted in a significant reduction in the lifespan of the corpus luteum, thereby facilitating more predictable breeding cycles.
Ocular Applications
Research conducted on the ocular hypotensive effects of isopropyl cloprostenate indicated its potential utility in managing glaucoma. In animal models, it was observed that this compound effectively reduced intraocular pressure through increased outflow of aqueous humor, similar to other established treatments like latanoprost and tafluprost .
Comparative Studies with Other Prostaglandins
A comparative analysis was performed between isopropyl cloprostenate and other prostaglandin analogs such as cloprostenol and latanoprost. The findings suggested that isopropyl cloprostenate exhibited superior receptor binding affinity and biological efficacy, particularly in luteolytic activity .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Propan-2-yl 7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate, and what methodologies are recommended for its preparation?
- Answer : The compound’s complexity arises from its cyclopentane core with multiple hydroxyl groups, a chlorophenoxy substituent, and conjugated double bonds. A multi-step synthesis is typically required, starting with homopropargyl alcohols (as seen in analogous alkyne-based syntheses ). Key steps include:
- Propargylation : Use of 1,3-dilithiopropyne for introducing alkyne intermediates.
- Stereochemical control : Hydroxyl group protection (e.g., silyl ethers) to manage regioselectivity during cyclization.
- Esterification : Final propan-2-yl esterification under mild acidic conditions to avoid decomposition.
- Validation : X-ray crystallography (as in related crystal structure studies ) and NMR spectroscopy are critical for confirming stereochemistry and regiochemistry.
Q. How can researchers verify the structural integrity of this compound, particularly its stereochemical configuration?
- Answer : Use a combination of:
- X-ray crystallography : To resolve absolute configuration (as demonstrated for structurally related cyclopentane derivatives ).
- 2D NMR (COSY, NOESY) : To confirm spatial proximity of hydroxyl and chlorophenoxy groups.
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and isotopic patterns.
Advanced Research Questions
Q. What experimental design strategies are recommended to optimize the yield of this compound in multi-step syntheses?
- Answer : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, reaction time). For example:
- Factorial designs : To screen variables influencing cyclization efficiency.
- Response surface methodology (RSM) : To optimize reaction conditions (e.g., solvent polarity, base strength) .
Q. How can computational chemistry aid in predicting reaction pathways or stability issues for this compound?
- Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states for cyclization and esterification steps .
- Reaction path search algorithms : Tools like the Anharmonic Downward Distortion (ADD) method can predict side reactions (e.g., epoxide formation from hydroxyl groups).
- Molecular dynamics (MD) simulations : Assess hydrolytic stability of the ester group under physiological conditions.
Q. What analytical techniques are suitable for resolving contradictions in spectral data (e.g., unexpected NOESY correlations)?
- Answer :
- Dynamic NMR : To detect conformational flexibility in the cyclopentane ring.
- Variable-temperature studies : Identify temperature-dependent shifts in hydroxyl proton signals.
- Comparative analysis : Cross-reference with structurally validated analogs (e.g., sodium salts of related heptenoates ).
Methodological Considerations for Data Interpretation
Q. How should researchers approach discrepancies in biological activity data for derivatives of this compound?
- Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing 3-chlorophenoxy with trifluoromethylphenoxy ) to isolate pharmacophoric groups.
- In vitro assays : Use standardized protocols (e.g., prostaglandin receptor binding assays, as seen in related prostanoic acid derivatives ).
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features with activity.
Q. What strategies mitigate degradation during storage or handling of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
